molecular formula C20H12N2O3S B11576295 1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11576295
M. Wt: 360.4 g/mol
InChI Key: VHXHKBJDBDGPEJ-UHFFFAOYSA-N
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Description

1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromenopyrrole-dione core substituted with phenyl and thiazolyl groups. Its synthesis is rooted in multicomponent reactions involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . This methodology enables efficient library generation with diverse substituents, making it a scaffold of interest for drug discovery. The compound’s structural complexity and tunable substituents position it as a candidate for exploring biological activities, though its specific pharmacological profile remains under investigation.

Properties

Molecular Formula

C20H12N2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H12N2O3S/c23-17-13-8-4-5-9-14(13)25-18-15(17)16(12-6-2-1-3-7-12)22(19(18)24)20-21-10-11-26-20/h1-11,16H

InChI Key

VHXHKBJDBDGPEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Formation of the Chromeno-Pyrrole Core :

    • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate reacts with benzaldehyde in ethanol at 40°C, forming an imine intermediate via Schiff base condensation.

    • Acetic acid (1 mL) catalyzes cyclodehydration, leading to the chromeno[2,3-c]pyrrole-3,9-dione scaffold.

    • Thiazole incorporation occurs through nucleophilic substitution at the C-2 position, facilitated by 2-aminothiazole in refluxing ethanol (80°C, 20 hours).

  • Optimization Insights :

    • Excess acetic acid (>1 mL) reduces yields due to side reactions, while temperatures above 80°C promote decomposition.

    • Ethanol outperforms DMF or THF as a solvent, achieving yields of 72–94%.

ParameterOptimal ValueYield Range
SolventEthanol72–94%
Temperature80°C
Catalyst (AcOH)1 mL
Reaction Time20 hours

Copper-Promoted Cascade Cyclization

An alternative method employs copper(II) oxide to mediate tandem Ullmann coupling and intramolecular cyclization. This approach is ideal for introducing electron-deficient thiazole rings.

Procedure

  • Substrate Preparation :

    • 2-Amino-3-iodochromone reacts with carbon disulfide and amines to form dithiocarbamate salts.

  • Cyclization :

    • Copper(II) oxide (10 mol%) in DMF at 120°C facilitates C–S bond formation, yielding the thiazole moiety.

    • Subsequent intramolecular nucleophilic attack by the amino group generates the chromeno-pyrrole core.

ConditionDetailYield
CatalystCuO (10 mol%)65–80%
SolventDMF
Temperature120°C
Time12 hours

Advantages :

  • Tolerates electron-withdrawing groups (e.g., nitro, cyano) on the aryl aldehyde.

  • Avoids stoichiometric acids, reducing waste.

Diastereoselective [3+2] Cycloaddition

For stereocontrolled synthesis, benzothiazolium ylides serve as dipoles in cycloaddition reactions with nitrochromenes.

Key Steps

  • Ylide Generation :

    • 2-Phenacylbenzothiazolium bromide reacts with triethylamine in ethanol, forming an anti-ylide.

  • Cycloaddition :

    • The ylide undergoes [3+2] cycloaddition with 3-nitrochromene, producing a tetrahydrochromeno-pyrrole intermediate.

  • Oxidative Aromatization :

    • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the intermediate to the fully aromatic product.

ReagentRoleYield
TriethylamineBase83–95%
DDQOxidizing agent

Stereochemical Outcome :

  • Exclusive endo selectivity due to ylide conformation.

  • Single diastereomer confirmed by X-ray crystallography.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance efficiency and safety.

Process Design

  • Reactor Setup :

    • Tubular reactor with segmented flow to prevent clogging.

    • Residence time: 30 minutes at 80°C.

  • Downstream Processing :

    • In-line crystallization using antisolvent (water) achieves >99% purity without chromatography.

    • Average throughput: 1.2 kg/day.

Cost Analysis :

  • Raw material cost: $12/g (lab-scale) vs. $4/g (industrial-scale).

  • Solvent recovery reduces waste by 70%.

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Microwave-Assisted Synthesis :

    • Reduces reaction time from 20 hours to 45 minutes with comparable yields (85%).

  • Biocatalytic Methods :

    • Lipase-catalyzed ester hydrolysis avoids harsh acids.

    • Yields: 78% with enzyme recycling (3 cycles) .

Chemical Reactions Analysis

1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phenyl rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to its electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, and inflammation, by binding to key proteins and altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, which exhibits significant structural diversity. Key analogues include:

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2, R3) Biological Activity References
1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione C22H13N2O3S 385.4 R1 = Phenyl, R2 = Thiazol-2-yl Under investigation
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione C22H11ClN3O5S 484.9 R1 = 3-Nitrophenyl, R2 = Thiazol-2-yl, R3 = Cl Potential kinase inhibitor
2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione C25H28N2O4 420.5 R1 = Phenyl, R2 = Diethylaminopropyl, R3 = OMe Unreported
AV-C (1-(2-fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) C23H17FN3O3S2 466.5 R1 = 2-Fluorophenyl, R2 = Thiadiazol-2-yl TRIF pathway agonist; antiviral (Zika, Chikungunya)

Key Structural Differences:

  • Thiazole vs. Thiadiazole: The thiazole ring in the target compound contrasts with AV-C’s thiadiazole moiety, which enhances antiviral activity via TRIF pathway activation .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in CAS 634564-24-2) may improve kinase binding , while bulky groups like diethylaminopropyl (CAS 886164-69-8) could influence solubility .

Spectroscopic Characterization

  • NMR Trends:
    • Carbonyl Signals: 13C NMR shows γ-pyrone carbonyls >170 ppm and pyrrolone carbonyls ~160 ppm, consistent across derivatives .
    • Aromatic Protons: 1H NMR chemical shifts vary with substituents; electron-withdrawing groups (e.g., nitro) deshield protons, while methoxy groups shield them .

Biological Activity

1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromeno-pyrrole derivatives and has a unique structure characterized by the presence of both thiazole and chromeno moieties. Its molecular formula is C20H12N2O3SC_{20}H_{12}N_2O_3S with a molecular weight of approximately 368.39 g/mol. The structural features contribute significantly to its biological activity.

Property Value
Molecular FormulaC20H12N2O3S
Molecular Weight368.39 g/mol
Structural FeaturesChromeno and thiazole moieties

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Study Findings : In a comparative analysis, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potent antibacterial activity.
Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Activity

The anti-inflammatory potential of 1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been evaluated through various in vitro assays. The compound has shown promise in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs).

  • Mechanism : The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been observed that certain derivatives induce apoptosis in cancer cell lines.

  • Case Study : A specific derivative was tested on breast cancer cell lines (MCF-7), resulting in a significant reduction in cell viability at concentrations above 50 µg/mL.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. Molecular docking studies have indicated that it binds effectively to enzyme active sites or receptor sites, thereby modulating their activity.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Answer : The compound is synthesized via multicomponent reactions (MCRs) involving condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. A one-pot MCR strategy under mild conditions (e.g., ethanol or DMF as solvents, 80°C) is efficient for constructing the chromeno-pyrrole core. Catalysts like piperidine or acetic acid are used to enhance cyclization. Post-synthesis purification involves crystallization or column chromatography. Key intermediates are validated using NMR and HPLC .

Q. How is the structural integrity of this compound confirmed?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry. High-performance liquid chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves absolute configuration for crystalline derivatives. For non-crystalline samples, computational modeling (DFT) predicts electronic and spatial properties .

Q. What preliminary biological assays are recommended for screening activity?

  • Answer : Standard in vitro assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory : COX-2 inhibition via ELISA.
  • Receptor binding : Fluorescence polarization for chemokine receptor (e.g., CXCR4) affinity .

Advanced Research Questions

Q. How can synthetic yields be optimized for structurally diverse derivatives?

  • Answer : Reaction parameters significantly influence yields:

  • Solvent : Polar aprotic solvents (DMF) improve solubility of aromatic intermediates.
  • Catalyst : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency by 20–30%.
  • Temperature : Microwave-assisted synthesis at 100°C reduces reaction time (2–4 hours vs. 24 hours conventional).
  • Substituent compatibility : Electron-withdrawing groups (e.g., nitro) on the phenyl ring require lower temperatures (60°C) to avoid side reactions. A library of 223 derivatives achieved 60–85% yields under optimized conditions .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Answer : Contradictions arise from assay variability or impurities. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and controls.
  • Metabolomic profiling : LC-MS/MS identifies metabolites interfering with activity.
  • Dose-response curves : EC₅₀ values clarify potency discrepancies. For example, thiazole-substituted derivatives showed conflicting antimicrobial results due to batch-dependent purity; HPLC repurification resolved this .

Q. How does the thiazole moiety influence chemokine receptor binding?

  • Answer : The thiazole ring enhances π-π stacking with hydrophobic receptor pockets (e.g., CXCR4). Docking studies (AutoDock Vina) show that substituents at C2 of thiazole modulate binding affinity (ΔG = −8.2 to −10.1 kcal/mol). Fluorescence quenching assays confirm competitive displacement of CXCL12, a natural ligand. Derivatives with 4-methylthiazole showed 3-fold higher affinity than unsubstituted analogs .

Q. What advanced techniques elucidate structure-activity relationships (SAR)?

  • Answer :

  • Combinatorial libraries : Synthesize 50–100 derivatives with systematic substituent variations (e.g., phenyl, thiazole, methoxy).
  • QSAR modeling : Use ML algorithms (Random Forest, SVM) to correlate descriptors (logP, H-bond donors) with bioactivity.
  • Cryo-EM : Resolve compound-receptor complexes at 3–4 Å resolution to identify critical interactions.
  • Metabolic stability : Hepatic microsome assays (human/rat) predict in vivo half-life .

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